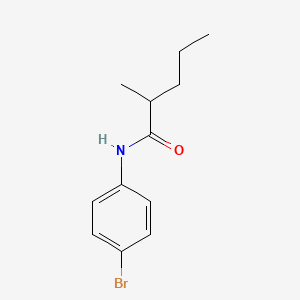

N-(4-bromophenyl)-2-methylpentanamide

Description

N-(4-Bromophenyl)-2-methylpentanamide is a substituted amide compound characterized by a 4-bromophenyl group attached to a branched 2-methylpentanamide chain. The bromine atom at the para position of the phenyl ring enhances electron-withdrawing properties, which may influence reactivity, binding affinity, or crystallinity .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFSEOBBVPLWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methylpentanamide typically involves the reaction of 4-bromoaniline with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromoaniline+2-methylpentanoyl chloride→N-(4-bromophenyl)-2-methylpentanamide+HCl

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-2-methylpentanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methylpentanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products depend on the nucleophile used, such as phenols or amines.

Oxidation: Oxidized products may include carboxylic acids or aldehydes.

Reduction: Reduced products include primary amines or alcohols.

Coupling: Biaryl compounds are the major products of Suzuki-Miyaura coupling.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(4-bromophenyl)-2-methylpentanamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the development of more complex molecules. The bromine substituent enhances reactivity, facilitating nucleophilic substitutions and other transformations essential in synthetic pathways.

Table 1: Common Reactions Involving N-(4-bromophenyl)-2-methylpentanamide

| Reaction Type | Conditions | Products |

|---|---|---|

| Substitution | NaNH₂ in DMF | N-(4-substituted phenyl)-2-methylpentanamide derivatives |

| Oxidation | KMnO₄ in acidic medium | N-(4-hydroxyphenyl)-2-methylpentanamide |

| Reduction | LiAlH₄ | N-(4-bromophenyl)-2-methylpentanamine |

Biological Activities

Antimicrobial Properties

Research has indicated that N-(4-bromophenyl)-2-methylpentanamide exhibits antimicrobial activity against various bacterial strains. The presence of the bromine atom is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These findings suggest potential applications in developing new antibacterial agents .

Medicinal Applications

Therapeutic Potential

N-(4-bromophenyl)-2-methylpentanamide has been explored for its potential therapeutic applications, particularly as an anti-inflammatory agent. Its mechanism involves agonism of the formyl peptide receptor 2 (FPR2), which plays a crucial role in regulating inflammatory responses .

Table 2: Therapeutic Applications and Mechanisms

| Application Type | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Anti-inflammatory | FPR2 agonism | Ocular inflammatory diseases, arthritis |

| Antimicrobial | Disruption of microbial membranes | Bacterial infections |

Industrial Uses

Specialty Chemicals Production

In industrial settings, N-(4-bromophenyl)-2-methylpentanamide is utilized for producing specialty chemicals with specific properties tailored for applications in pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Amides

A. N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil)

- Structure : Dichlorophenyl group instead of bromophenyl.

- Activity : Herbicidal, inhibiting photosynthesis in chloroplasts .

- Key Difference: Chlorine substituents confer phytotoxicity, whereas bromine in the target compound may shift activity toward receptor modulation (e.g., FPR2 agonism in pyridazinone derivatives) .

B. N-(4-Halophenyl)maleimides (F, Cl, Br, I)

- Structure : Maleimide core with para-halogenated phenyl groups.

- Activity: Inhibitors of monoacylglycerol lipase (MGL) with similar potency regardless of halogen size (IC₅₀: 4–7 μM) .

- Key Insight: Halogen type (Br vs.

C. N-(4-Bromophenyl)cinnamamide

Amides with Modified Backbones

A. Pyridazinone Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)

- Structure: Pyridazinone ring substituted with bromophenyl and methoxybenzyl groups.

- Activity : Potent FPR2 agonists, activating calcium mobilization in neutrophils .

- Key Difference: The pyridazinone core enables receptor specificity, whereas the target compound’s pentanamide chain may prioritize lipophilicity over heterocyclic interactions .

B. Antimicrobial N-Substituted Acetamides

- Structure: Halogenated phenyl groups (Br, Cl, NO₂) with chloroacetamide backbones.

- Activity : MICs as low as 13–27 μM against S. aureus and E. coli due to electron-withdrawing substituents enhancing membrane penetration .

- Relevance : The 4-bromophenyl group in the target compound could similarly improve antimicrobial efficacy if tested .

Data Tables

Table 1: Structural and Functional Comparison of Selected Amides

Table 2: Impact of Halogen Substitution on Activity

Key Research Findings

Halogen Effects : Bromine’s electron-withdrawing nature improves ligand-receptor interactions in FPR2 agonists and enhances antimicrobial activity by increasing membrane penetration . However, in enzyme inhibition (e.g., MGL), halogen size may be less critical .

Backbone Flexibility: Linear amides (e.g., 2-methylpentanamide) favor hydrophobic interactions, while heterocyclic cores (e.g., pyridazinone) enable target specificity .

Synthetic Accessibility : Microwave-assisted methods (e.g., ) could optimize the synthesis of N-(4-bromophenyl)-2-methylpentanamide, improving yields and purity .

Biological Activity

N-(4-bromophenyl)-2-methylpentanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

N-(4-bromophenyl)-2-methylpentanamide has the molecular formula . Its structure features a brominated phenyl group attached to a 2-methylpentanamide backbone, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BrNO |

| Molecular Weight | 273.17 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that N-(4-bromophenyl)-2-methylpentanamide exhibits antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness in inhibiting their growth. For instance, studies have reported that this compound can significantly reduce the viability of pathogenic bacteria, making it a candidate for further development in antibiotic therapies .

Antiproliferative Effects

In addition to its antimicrobial properties, N-(4-bromophenyl)-2-methylpentanamide has demonstrated antiproliferative effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a study found that the compound inhibited cell proliferation in human cancer cell lines by inducing caspase activation and disrupting mitochondrial function .

The biological activity of N-(4-bromophenyl)-2-methylpentanamide is primarily attributed to its interaction with cellular targets involved in proliferation and survival:

- Caspase Activation : The compound activates caspases, which are critical for the execution phase of apoptosis.

- Cell Cycle Arrest : It can induce cell cycle arrest at the S phase, preventing cancer cells from dividing.

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress within cells, which contributes to its antiproliferative effects .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of N-(4-bromophenyl)-2-methylpentanamide against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, indicating strong potential as an antimicrobial agent.

- Cytotoxicity Assessment : In another study focusing on cancer therapy, N-(4-bromophenyl)-2-methylpentanamide was tested against various cancer cell lines including HeLa and MCF-7. The compound exhibited IC50 values ranging from 5 to 15 µM, demonstrating its potency as an antitumor agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.